5-(2-furyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
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Overview
Description
5-(2-furyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that features a triazole ring, a furan ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-furyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Attachment of the Nitrophenyl Group: This step may involve a condensation reaction with a nitrophenyl aldehyde or similar compound.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the nitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the triazole ring and the furan ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.
Major Products Formed
Oxidation Products: Oxidized derivatives of the furan and nitrophenyl groups.
Reduction Products: Amino derivatives from the reduction of the nitro group.
Substitution Products: Various substituted triazole and furan derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigated for potential antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of 5-(2-furyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-(2-furyl)-4H-1,2,4-triazole: A simpler analog without the nitrophenyl group.
4-(2-nitrophenyl)-1,2,4-triazole: Lacks the furan ring.
5-(2-furyl)-4-amino-1,2,4-triazole: Contains an amino group instead of the complex propenylidene structure.
Uniqueness
The uniqueness of 5-(2-furyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its complex structure, which combines multiple functional groups and rings, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
3-(furan-2-yl)-4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O3S/c21-20(22)12-7-2-1-5-11(12)6-3-9-16-19-14(17-18-15(19)24)13-8-4-10-23-13/h1-10H,(H,18,24)/b6-3+,16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTIRXOYFKDTLV-KJWHQMAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=NN2C(=NNC2=S)C3=CC=CO3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=N/N2C(=NNC2=S)C3=CC=CO3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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